![molecular formula C14H10F3N3O B2596195 5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879577-20-5](/img/structure/B2596195.png)
5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds . One efficient method includes the multicomponent reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer potential. For instance, compounds related to 5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol have been shown to inhibit tumor growth effectively and induce apoptosis in cancer cells. A study reported that a phenylpyrazolo derivative inhibited MCF-7 cell proliferation, leading to DNA fragmentation and cell cycle arrest . This suggests that derivatives of this compound could serve as promising candidates for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a recent review, various pyrazolo derivatives were synthesized and tested against both Gram-positive and Gram-negative bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.
Optical Properties
Research has identified pyrazolo[1,5-a]pyrimidine derivatives as promising materials for optical applications due to their unique photophysical properties. These compounds can be used in the development of fluorescent probes and sensors, which are essential in various analytical techniques . The incorporation of trifluoromethyl groups enhances their stability and fluorescence characteristics, making them suitable for advanced optical applications.
Synthesis and Functionalization
The synthesis of this compound involves several synthetic pathways that allow for functionalization at different positions on the pyrazolo ring. Recent advancements in multicomponent reactions have facilitated the efficient synthesis of this compound and its derivatives, expanding the library of available analogs for biological testing .
Several studies have provided insights into the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Study : A derivative was shown to inhibit tumor growth in MCF-7 models significantly while inducing apoptosis through specific molecular pathways .
- Antimicrobial Evaluation : Various synthesized compounds displayed MIC values indicating strong antibacterial properties against multiple bacterial strains compared to conventional antibiotics .
- Optical Applications : The photophysical properties of certain derivatives have been explored for use in fluorescence-based sensors due to their enhanced stability and sensitivity .
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it acts as a selective antagonist of estrogen receptor β (ERβ), blocking the receptor’s activity and thereby influencing cellular processes regulated by this receptor . This interaction is crucial in its potential antitumor effects, as it can modulate the growth of certain cancer cells .
Comparison with Similar Compounds
Similar compounds include:
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP): A selective ERβ antagonist with similar structural features.
Methylpiperidinopyrazole (MPP): Another ERβ antagonist with a different core structure but similar biological activity.
(R,R)-Tetrahydrochrysene ((R,R)-THC): A compound with estrogen receptor modulating activity.
The uniqueness of 5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol lies in its specific trifluoromethyl and phenyl substitutions, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, compounds known for their diverse biological activities. This article explores the compound's biological activity, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.27 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability, potentially improving pharmacokinetic properties compared to other derivatives.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 307.27 g/mol |
IUPAC Name | [5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
InChI Key | XMRVKUCFNYHNMM-UHFFFAOYSA-N |
Antimycobacterial Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb). A study synthesized various analogues and demonstrated that certain derivatives could significantly inhibit M.tb growth in vitro. The presence of a trifluoromethyl group is believed to contribute to the enhanced activity of these compounds by improving their binding affinity to biological targets involved in mycobacterial ATP synthesis .
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have also been explored for their anticancer potential. Recent studies have highlighted their ability to act as selective protein inhibitors and their role in modulating various signaling pathways associated with cancer cell proliferation and survival. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor growth in preclinical models .
Enzymatic Inhibition
The compound has been investigated for its enzymatic inhibitory activity. Specific derivatives have been reported to inhibit key enzymes involved in cancer progression and microbial resistance. This inhibition can lead to reduced cell viability and proliferation in cancerous cells and may enhance the efficacy of existing treatments .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of ATP Synthase : The compound's structure allows it to bind effectively to the ATP synthase enzyme in M.tb, disrupting energy production and leading to bacterial death.
- Targeting Kinases : Its ability to inhibit specific kinases involved in cancer signaling pathways contributes to its anticancer effects.
- Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Antimycobacterial Activity : A series of synthesized compounds were tested against M.tb, revealing that derivatives with a trifluoromethyl group exhibited IC50 values significantly lower than those without this functional group .
- Anticancer Evaluation : In vitro studies showed that specific analogues led to a marked decrease in cell viability in various cancer cell lines, indicating their potential as therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for 5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence product yield?
Basic
The synthesis typically involves cyclization of precursors (e.g., pyrazolo-pyrimidine cores) under protic solvent conditions. Acetic acid is critical for forming the hydroxyl group at the 7-position, as shown by NMR data confirming the OH peak at ~12.4 ppm . Aprotic solvents like toluene instead yield pyrazolo[1,5-a]pyrimidinone derivatives, highlighting the solvent’s role in directing product formation .
Key Variables :
Solvent Type | Product | Yield Range |
---|---|---|
Acetic acid | Pyrazolo-pyrimidin-7-ol | 60–85% |
Toluene | Pyrazolo-pyrimidinone | <50% |
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?
Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, SCXRD confirmed the planarity of the pyrazolo-pyrimidine core and substituent orientations in a trifluoromethyl-substituted analogue (R factor = 0.055) . H/C NMR and IR spectroscopy are complementary: the OH proton at δ 12.4 ppm (broad) and C-F stretching at ~1100–1250 cm are diagnostic .
Q. What biological activities are associated with the trifluoromethyl group in pyrazolo[1,5-a]pyrimidines, and how are these evaluated experimentally?
Advanced
The trifluoromethyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Enzymatic inhibition assays (e.g., kinase or purine antimetabolite activity) require:
- Dose-response curves : IC values for kinase inhibition (e.g., Pim1 kinase) .
- Molecular docking : Computational modeling to assess interactions with catalytic residues .
In vitro studies show trifluoromethyl derivatives exhibit antitrypanosomal activity at micromolar concentrations .
Q. How can Suzuki-Miyaura cross-coupling and SNAr reactions diversify substituents at the 3- and 5-positions of the pyrazolo-pyrimidine scaffold?
Advanced
- C-5 Functionalization : Activate the lactam with PyBroP for nucleophilic substitution (SNAr) with amines/thiols .
- C-3 Arylation : Suzuki coupling of 3-bromo derivatives with boronic acids (Pd catalysis, NaCO, dioxane, 110°C) .
Example :
Reaction Type | Conditions | Yield |
---|---|---|
SNAr (C-5) | PyBroP, EtN, dioxane, 20°C | 70–90% |
Suzuki (C-3) | PdCl, NaCO, 110°C | 60–80% |
Q. How do contradictory data on solvent effects in pyrazolo-pyrimidine synthesis arise, and how can they be reconciled?
Advanced
Contradictions arise from competing reaction pathways:
- Protic solvents (acetic acid) : Stabilize intermediates via hydrogen bonding, favoring hydroxylation .
- Aprotic solvents (toluene) : Promote dehydrogenation to pyrimidinones via radical pathways .
Resolution : - Monitor reaction progress via H NMR to detect intermediate species.
- Use kinetic studies (e.g., time-resolved IR) to identify rate-limiting steps.
Q. What computational methods are used to predict the pharmacokinetic properties of trifluoromethylated pyrazolo-pyrimidines?
Advanced
- Lipophilicity (logP) : Calculated via fragment-based methods (e.g., ClogP) to assess blood-brain barrier penetration .
- ADMET profiling : Tools like SwissADME predict moderate bioavailability (30–50%) due to high molecular weight (>350 g/mol) .
- Metabolic stability : Cytochrome P450 binding assays (e.g., CYP3A4 inhibition) .
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence regioselectivity in electrophilic substitution reactions?
Advanced
The trifluoromethyl group directs electrophiles to the 5-position via resonance withdrawal. For example:
- Nitration : Occurs at C-5 due to decreased electron density .
- Thiocyanation : Electrooxidation at 1.20 V yields 3-thiocyanato derivatives .
Experimental validation : - Compare F NMR shifts to map electron density distribution .
Q. What challenges arise in HPLC purity analysis of pyrazolo-pyrimidines, and how are they addressed?
Advanced
Challenges :
Properties
IUPAC Name |
5-methyl-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c1-8-7-10(21)20-13(18-8)11(9-5-3-2-4-6-9)12(19-20)14(15,16)17/h2-7,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVSNSURNBMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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